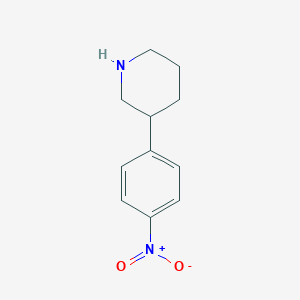

3-(4-Nitrophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h3-6,10,12H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEPNLVXIOKMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591247 | |

| Record name | 3-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19733-55-2 | |

| Record name | 3-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-(4-Nitrophenyl)piperidine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)piperidine

This technical guide provides a comprehensive overview of synthetic pathways for the preparation of this compound, a valuable building block for researchers, scientists, and drug development professionals. The document details three distinct and viable synthesis routes, complete with experimental protocols, quantitative data, and process diagrams.

Introduction

The 3-arylpiperidine scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The specific analogue, this compound, serves as a key intermediate for the synthesis of various target molecules in medicinal chemistry, owing to the versatile reactivity of the nitro group which can be readily transformed into other functional groups. This guide explores three primary synthetic strategies to access this important compound:

-

Pathway 1: Palladium-Catalyzed Suzuki Coupling

-

Pathway 2: Synthesis via Reduction of a Pyridine Precursor

-

Pathway 3: Synthesis from a Glutarimide Intermediate

Each pathway is presented with a detailed experimental protocol, a summary of quantitative data in a tabular format, and a visual representation of the workflow using the DOT language for Graphviz.

Pathway 1: Palladium-Catalyzed Suzuki Coupling

This pathway represents a highly efficient and modular approach for the synthesis of this compound. The key step involves a Suzuki-Miyaura cross-coupling reaction between an N-protected 3-halopiperidine and 4-nitrophenylboronic acid. The use of a Boc (tert-butoxycarbonyl) protecting group is common due to its stability and ease of removal under acidic conditions.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-bromopiperidine This starting material can be prepared from N-Boc-3-hydroxypiperidine via bromination using a suitable brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Step 2: Suzuki-Miyaura Cross-Coupling In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-Boc-3-bromopiperidine (1.0 equiv), 4-nitrophenylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[1][2] Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a suitable ligand like SPhos.[3] The flask is evacuated and backfilled with the inert gas three times. A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1), is then added via syringe.[1][2] The reaction mixture is heated to 90-100 °C and stirred vigorously for the required reaction time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.[3]

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Step 3: N-Boc Deprotection The purified N-Boc-3-(4-nitrophenyl)piperidine is dissolved in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The residue is then basified with a saturated aqueous solution of a base like sodium bicarbonate and extracted with an organic solvent. The organic extracts are dried and concentrated to afford the final product, this compound.

Quantitative Data

| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2 | N-Boc-3-bromopiperidine, 4-Nitrophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 80-95 (typical) | [1][2][3] |

| 3 | N-Boc-3-(4-nitrophenyl)piperidine | Trifluoroacetic Acid | Dichloromethane | RT | 2-4 | >95 | (General Procedure) |

Synthesis Pathway Diagram

Caption: Suzuki coupling pathway for this compound synthesis.

Pathway 2: Synthesis via Reduction of a Pyridine Precursor

This approach involves the initial synthesis of 3-(4-nitrophenyl)pyridine, followed by the selective reduction of the pyridine ring to the corresponding piperidine. The synthesis of the pyridine precursor can be achieved through various cross-coupling reactions, and the subsequent reduction requires careful selection of reagents to preserve the nitro group.

Experimental Protocol

Step 1: Synthesis of 3-(4-Nitrophenyl)pyridine This intermediate can be synthesized via a Suzuki coupling reaction between 3-bromopyridine and 4-nitrophenylboronic acid using a palladium catalyst, similar to Pathway 1.

Step 2: Selective Reduction of 3-(4-Nitrophenyl)pyridine The reduction of the pyridine ring in the presence of a nitro group is a challenging transformation, as many common hydrogenation catalysts will also reduce the nitro group.[4]

Method A: Catalytic Hydrogenation with Catalyst Poisoning In some cases, selective hydrogenation can be achieved by using a standard catalyst like Palladium on Carbon (Pd/C) in the presence of a catalyst poison that selectively inhibits the reduction of the nitro group. Additives like pyridine have been reported to modulate the catalyst activity.[5] The 3-(4-nitrophenyl)pyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid), and the Pd/C catalyst is added along with the catalyst modifier. The reaction is then subjected to hydrogen gas (at a controlled pressure) until the pyridine ring is fully reduced.

Method B: Transfer Hydrogenation Transfer hydrogenation using reagents like ammonium formate in the presence of Pd/C can sometimes offer better selectivity for the reduction of pyridine N-oxides to piperidines.[6]

Method C: Boron-based Reagents Boron-based reducing agents, such as sodium borohydride in the presence of a transition metal catalyst or certain borenium catalysts, have been shown to reduce substituted pyridines to piperidines under specific conditions.[4] These conditions might offer selectivity for the pyridine ring over the nitro group.

The reaction progress is monitored by GC-MS or LC-MS. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization.

Quantitative Data

| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromopyridine, 4-Nitrophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | 100 | 16-24 | 70-90 (typical) | [3] |

| 2 | 3-(4-Nitrophenyl)pyridine | H₂, Pd/C, Additive | Ethanol/Acetic Acid | 25-50 | 12-48 | Variable | [7] (General principle) |

Synthesis Pathway Diagram

Caption: Pyridine reduction pathway for this compound synthesis.

Pathway 3: Synthesis from a Glutarimide Intermediate

This pathway involves the construction of a 3-substituted glutarimide (piperidine-2,6-dione) derivative, which is then reduced to the target piperidine. This route offers an alternative disconnection approach.

Experimental Protocol

Step 1: Synthesis of 3-(4-Nitrophenyl)glutarimide This can be achieved through a Michael addition of a suitable nucleophile to a 4-nitro-cinnamoyl derivative, followed by cyclization. A more direct approach involves the reaction of 3-methylidenepiperidine-2,6-dione with 4-nitrothiophenol in a thio-Michael addition, followed by desulfurization.[8][9] Alternatively, other methods for the synthesis of substituted glutarimides can be adapted.[8]

Step 2: Reduction of 3-(4-Nitrophenyl)glutarimide The reduction of the glutarimide to the piperidine can be accomplished using strong reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is typically performed by adding the glutarimide to a suspension of LiAlH₄ in the solvent at 0 °C, followed by refluxing for several hours. Careful quenching of the reaction with water and a base (e.g., NaOH solution) is crucial. The product is then extracted with an organic solvent, dried, and purified.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Methylidenepiperidine-2,6-dione, 4-Nitrothiophenol | DIPEA | THF | 75 | 12 | Good to Excellent | [9] |

| 2 | 3-(4-Nitrophenyl)glutarimide | LiAlH₄ | THF | Reflux | 6-12 | 50-70 (typical) | [10] (General imide reduction) |

Synthesis Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine synthesis [organic-chemistry.org]

- 7. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 8. grant.rscf.ru [grant.rscf.ru]

- 9. grant.rscf.ru [grant.rscf.ru]

- 10. apps.dtic.mil [apps.dtic.mil]

"3-(4-Nitrophenyl)piperidine" chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(4-Nitrophenyl)piperidine

Introduction

This compound is a substituted aromatic heterocyclic compound. The structure consists of a piperidine ring, a six-membered saturated nitrogen-containing heterocycle, substituted at the 3-position with a 4-nitrophenyl group. This compound and its derivatives are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex pharmaceutical agents.[1][2] For instance, the chiral form, (S)-3-(4-Nitrophenyl)piperidine, is a crucial intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [4] |

| Molecular Weight | 206.24 g/mol | [4] |

| Appearance | Brown to reddish-brown crystal or crystalline powder | [4] |

| Melting Point | 52-53 °C | [4] |

| Boiling Point | 350.5 ± 35.0 °C (Predicted) | [4] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.61 ± 0.10 (Predicted) | [4] |

| Flash Point | 165.8 °C | [4] |

| Solubility | Good solubility in non-polar solvents (e.g., benzene, ether); Poor solubility in polar solvents (e.g., water). | [4] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the piperidine ring protons (typically in the 1.5-3.5 ppm range) and the aromatic protons of the nitrophenyl group (in the 7.0-8.5 ppm range). The aromatic region would likely show two doublets corresponding to an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the five distinct carbons of the piperidine ring and the carbons of the nitrophenyl group. The carbon bearing the nitro group and the carbon attached to the piperidine ring would be significantly deshielded.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the nitro group (NO₂) typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching vibrations for the aromatic and aliphatic portions would also be present.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (206.24 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the piperidine ring.

Synthesis and Reactivity

This compound is primarily synthesized through the nitration of 3-phenylpiperidine. This reaction is a standard electrophilic aromatic substitution where the phenyl ring is nitrated, predominantly at the para position due to steric hindrance from the bulky piperidine substituent.

Experimental Protocol: Synthesis of (S)-3-(4-Nitrophenyl)piperidine

The following protocol is adapted from methodologies described for the synthesis of Niraparib intermediates.[3]

Objective: To synthesize (S)-3-(4-Nitrophenyl)piperidine via nitration of (S)-3-phenylpiperidine.

Materials:

-

(S)-3-phenylpiperidine

-

Nitrating agent (e.g., nitric acid, potassium nitrate)

-

Strong acid (e.g., sulfuric acid)

-

Solvent (e.g., dichloromethane)

-

Base for workup (e.g., sodium bicarbonate)

-

Drying agent (e.g., magnesium sulfate)

Procedure:

-

Preparation: In a reaction vessel equipped with a stirrer and cooling bath, dissolve (S)-3-phenylpiperidine in the chosen solvent.

-

Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) to control the exothermic nitration reaction.

-

Nitration: Slowly add the nitrating agent (or a pre-mixed nitrating mixture of nitric acid and sulfuric acid) to the cooled solution while maintaining the temperature.

-

Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Carefully pour the reaction mixture into ice water to quench the reaction.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane).

-

Washing & Drying: Wash the organic layer with brine, and then dry it over an anhydrous drying agent like magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure (S)-3-(4-Nitrophenyl)piperidine.

Chemical Reactivity

The reactivity of this compound is characterized by the functional groups present: the piperidine ring and the nitrophenyl moiety.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. This transformation yields 3-(4-aminophenyl)piperidine, a key precursor for further functionalization, for example, in the synthesis of Niraparib.[3]

-

N-Alkylation/Acylation of Piperidine: The secondary amine of the piperidine ring is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, and N-arylation.

-

Nucleophilic Aromatic Substitution: While the nitro group is strongly deactivating, nucleophilic aromatic substitution on the nitrophenyl ring is generally difficult but can occur under harsh conditions.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic pathway from 3-phenylpiperidine to 3-(4-aminophenyl)piperidine, highlighting the role of this compound as a key intermediate.

Caption: Synthetic route to a Niraparib intermediate.

Biological and Pharmacological Significance

The piperidine nucleus is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][5] Derivatives of piperidine exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[5][6][7]

While this compound itself is primarily valued as a synthetic intermediate, its derivatives are pharmacologically significant. The reduction of its nitro group to an amine allows for the introduction of various functionalities, leading to the development of potent therapeutic agents.[3] The role of its chiral enantiomer as a building block for the PARP inhibitor Niraparib underscores its importance in the development of modern cancer therapies.[3] The broader class of N-aryl piperidines has been explored for activity against a range of biological targets, highlighting the therapeutic potential of this structural motif.[8]

References

- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

In-depth Technical Guide: 3-(4-Nitrophenyl)piperidine

CAS Number: 19733-55-2

This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)piperidine, including its chemical properties and the broader context of its synthesis and potential biological activities based on related piperidine derivatives. Due to the limited publicly available research specifically on the this compound isomer, this guide also incorporates data and protocols from closely related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The known quantitative data for this compound is summarized below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 19733-55-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Melting Point | 52-53 °C | [4] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [4] |

| Purity | ≥ 98% | [5] |

Synthesis of (4-Nitrophenyl)piperidine Derivatives

For instance, the synthesis of 1-(4-nitrophenyl)piperidine-2-one, an intermediate for Apixaban, involves the reaction of 4-nitroaniline with 5-chloropentanoyl chloride. This lactam can then undergo further modifications. A plausible synthetic route to a 3-substituted piperidine could involve a Michael addition of a piperidine derivative to a nitro-styrene, followed by reduction, or through multi-step sequences involving the formation of the piperidine ring.

Below is a generalized workflow for the synthesis and purification of a substituted piperidine derivative.

Potential Biological Activities and Signaling Pathways

There is a lack of specific research on the biological activities and signaling pathways associated with this compound. However, the broader class of piperidine derivatives is known for a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities. The nitrophenyl group, being a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets.

Piperidine derivatives have been shown to act as:

-

Anticancer Agents: By inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways like STAT-3, NF-κB, and PI3K/Akt.

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.

-

CNS Receptor Ligands: Interacting with receptors such as dopamine and NMDA receptors.

The evaluation of a novel piperidine derivative would typically follow a screening cascade to identify its biological effects.

Experimental Protocols

Given the absence of specific experimental data for this compound, a representative protocol for an initial biological screening assay is provided below. This protocol for an MTT cytotoxicity assay is a standard method used to assess the effect of a compound on cell viability.

MTT Assay for Cytotoxicity Screening

This protocol is a generalized procedure and would require optimization for specific cell lines and compounds.

-

Cell Seeding:

-

Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.

-

Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plates gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

Conclusion

This compound is a chemical compound with a confirmed CAS number and some available physicochemical data. However, there is a notable lack of in-depth research into its synthesis, biological activities, and mechanisms of action in the public domain. The information on related piperidine derivatives suggests that it could be a molecule of interest for further investigation in medicinal chemistry and drug discovery. The protocols and workflows provided in this guide are based on established methodologies for similar compounds and can serve as a starting point for researchers interested in exploring the properties and potential applications of this compound.

References

An In-depth Technical Guide to 3-(4-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)piperidine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of public data on this specific isomer, this guide also draws upon information regarding the broader class of nitrophenylpiperidines and general synthetic methodologies for 3-substituted piperidines to provide a thorough context for researchers.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are precise, other physical properties may vary slightly between different isomers of nitrophenylpiperidine.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | N/A |

| Molecular Weight | 206.24 g/mol | N/A |

Synthesis of 3-Arylpiperidines: A General Approach

A plausible synthetic workflow for obtaining a 3-arylpiperidine, such as this compound, is outlined below. This process begins with the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and concludes with a final reduction step to yield the saturated piperidine ring.[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in peer-reviewed literature. However, a general procedure for the key rhodium-catalyzed cross-coupling step to form the 3-substituted tetrahydropyridine intermediate is provided below, adapted from a published methodology for similar compounds.[4]

General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction:

-

To a vial equipped with a magnetic stir bar, [Rh(cod)OH]₂ (3 mol%) and a suitable chiral ligand (e.g., (S)-Segphos, 7 mol%) are added.

-

The vial is sealed, evacuated, and backfilled with argon (repeated three times).

-

Toluene, an additional solvent such as THP, and water are added, followed by an aqueous solution of CsOH (2.0 equivalents).

-

The catalyst solution is stirred at 70 °C for 10 minutes.

-

The arylboronic acid (e.g., 4-nitrophenylboronic acid, 3.0 equivalents) and the dihydropyridine substrate (1.0 equivalent) are then added.

-

The resulting mixture is stirred at 70 °C for approximately 20 hours.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like Et₂O, and passed through a silica gel plug to remove inorganic salts.

-

The solvent is removed under reduced pressure to yield the crude 3-aryl-tetrahydropyridine product, which can be further purified by column chromatography.

The final reduction of the tetrahydropyridine to the piperidine can typically be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

Potential Biological and Pharmacological Activities

Specific biological data for this compound is scarce. However, the broader class of piperidine derivatives is known to exhibit a wide range of pharmacological activities.[6][7] These include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[6][7] For instance, certain phenyl piperidine derivatives have been investigated as CCR2 antagonists, which are relevant in inflammatory diseases.[8]

The nitrophenyl group itself is a common moiety in compounds with diverse biological activities, including antimicrobial and anticancer properties. Therefore, it is plausible that this compound could be a subject of interest in drug discovery programs targeting a variety of signaling pathways.

Given the lack of specific target information for this compound, a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway is presented below. Many piperidine-based drugs exert their effects by modulating such pathways.

Characterization Data

Conclusion

This compound represents an interesting scaffold for medicinal chemistry exploration due to the established biological significance of both the piperidine and nitrophenyl moieties. While specific data on this particular isomer is limited, this guide provides a framework for its synthesis based on modern catalytic methods and highlights potential areas of pharmacological investigation. Further research is warranted to fully elucidate the synthetic protocols, physicochemical properties, and biological activities of this compound.

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 8. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Nitrophenyl)piperidine

IUPAC Name: 3-(4-nitrophenyl)piperidine CAS Number: 19733-55-2

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, spectroscopic characterization, and known biological activities, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][3] |

| Molecular Weight | 206.24 g/mol | [1] |

| Melting Point | 52-53 °C | [2] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes common in heterocyclic chemistry. A prevalent method involves the reduction of a pyridine precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A general and effective method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative. This approach offers high yields and stereochemical control.

Materials:

-

3-(4-Nitrophenyl)pyridine

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a high-pressure reaction vessel, dissolve 3-(4-nitrophenyl)pyridine in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of PtO₂ or Pd/C to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

The following diagram outlines a generalized workflow for the synthesis and purification of piperidine derivatives.

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring and the nitrophenyl group. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm). The protons on the piperidine ring will appear as a series of multiplets in the upfield region (typically δ 1.5-3.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the six carbons of the piperidine ring and the six carbons of the nitrophenyl group. The aromatic carbons will resonate in the δ 120-150 ppm range, while the aliphatic carbons of the piperidine ring will appear in the δ 20-60 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the piperidine ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and strong symmetric and asymmetric stretching vibrations of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.24 g/mol ). Fragmentation patterns will be consistent with the structure, showing loss of the nitro group and fragmentation of the piperidine ring.

Biological Activities and Potential Applications

Piperidine and its derivatives are a class of compounds with a broad range of biological activities and are prevalent in many pharmaceuticals.[4] The introduction of a nitrophenyl group can significantly influence the pharmacological profile of the piperidine scaffold.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of nitrophenyl-containing heterocyclic compounds against various cancer cell lines. While specific data for this compound is limited, related compounds have shown promising anticancer activity. For instance, certain nitrophenyl-substituted isoquinoline derivatives have exhibited IC₅₀ values in the micromolar range against pancreatic and lung cancer cell lines.[3] The mechanism of action for many piperidine-based anticancer agents involves the induction of apoptosis and interference with key signaling pathways.[5]

The following diagram illustrates a general pathway for evaluating the anticancer potential of a novel compound.

Caption: Experimental workflow for assessing the anticancer activity of a test compound.

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties. The mechanism of action often involves the modulation of neurotransmitter systems and the inhibition of enzymes involved in neurodegeneration.[6] While direct studies on this compound are not extensively reported, the core structure is a key component in compounds showing neuroprotective effects in models of ischemic stroke and Parkinson's disease.[6][7]

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess the neuroprotective potential of a compound is to measure its ability to protect neuronal cells from toxin-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

-

This compound

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Plate reader

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to differentiate.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA) to the cell culture medium.

-

Incubate the cells for an additional 24-48 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability compared to control cells (untreated and toxin-treated).

The following diagram depicts a simplified signaling cascade often implicated in neuroprotection.

Caption: Simplified signaling pathways in neuroprotection.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in drug discovery, particularly in the areas of oncology and neuropharmacology. This technical guide has provided an overview of its chemical properties, synthesis, and a summary of the known biological activities of the broader class of piperidine derivatives. Further research is warranted to fully elucidate the specific pharmacological profile and mechanism of action of this compound to realize its therapeutic potential.

References

- 1. tips.sums.ac.ir [tips.sums.ac.ir]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. wjpsonline.com [wjpsonline.com]

- 6. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 7. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 3-(4-Nitrophenyl)piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the structural analogs of 3-(4-nitrophenyl)piperidine, a versatile scaffold with significant potential in modern drug discovery. The following sections detail the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their interactions with key neurological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

The 3-arylpiperidine moiety is a well-established privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents targeting the central nervous system (CNS).[1] The introduction of a 4-nitrophenyl group at the 3-position of the piperidine ring offers a unique combination of steric and electronic properties that can be systematically modified to fine-tune pharmacological activity.

Core Structure and Synthetic Strategies

The core structure of the analogs discussed herein is this compound. The synthesis of 3-arylpiperidines can be achieved through various synthetic routes. A common and versatile method involves the catalytic enantioselective synthesis from pyridine and arylboronic acids. This approach typically involves a three-step process: partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the desired 3-arylpiperidine.[2][3][4][5][6]

Biological Activity and Structure-Activity Relationship (SAR)

Analogs of this compound have shown significant affinity for dopamine D2 and D3 receptors, as well as neurokinin-1 (NK1) receptors, making them attractive candidates for the development of treatments for a range of neurological and psychiatric disorders.[7][8][9] The following table summarizes the representative biological activity of a series of 3-(4-substituted-phenyl)piperidine analogs, illustrating the impact of substitution on the phenyl ring on receptor binding affinity.

Table 1: Representative Dopamine D2/D3 Receptor Binding Affinities of 3-(4-Substituted-phenyl)piperidine Analogs

| Compound ID | R (Substitution at 4-position of phenyl ring) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3/D2 Selectivity |

| 1a | -NO2 | 85 | 15 | 5.7 |

| 1b | -H | 120 | 25 | 4.8 |

| 1c | -Cl | 70 | 12 | 5.8 |

| 1d | -CH3 | 150 | 30 | 5.0 |

| 1e | -OCH3 | 200 | 45 | 4.4 |

Note: The data presented in this table is a representative example based on general SAR trends for 3-arylpiperidines and may not reflect the actual experimental values for these specific compounds.

The SAR for this class of compounds indicates that electron-withdrawing groups at the 4-position of the phenyl ring, such as nitro and chloro substituents, tend to enhance binding affinity for both D2 and D3 receptors. Conversely, electron-donating groups like methoxy tend to decrease affinity.

Experimental Protocols

General Procedure for the Synthesis of 3-Arylpiperidines

A robust method for the synthesis of 3-arylpiperidines involves a multi-step process starting from pyridine.[4]

-

Partial Reduction of Pyridine: Pyridine is treated with a suitable reducing agent, such as sodium borohydride in the presence of phenyl chloroformate, to yield phenyl pyridine-1(2H)-carboxylate.[4]

-

Rhodium-Catalyzed Asymmetric Cross-Coupling: The resulting dihydropyridine undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with the desired arylboronic acid (e.g., 4-nitrophenylboronic acid).[4][6] This step is crucial for establishing the stereochemistry of the final product.

-

Reduction of the Tetrahydropyridine: The 3-substituted tetrahydropyridine is then reduced to the corresponding piperidine using standard hydrogenation conditions, such as palladium on carbon (Pd/C) with a hydrogen source.[6]

Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a standard procedure to determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.[10][11]

-

Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing either human D2 or D3 receptors.[11]

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]Spiperone) and varying concentrations of the unlabeled test compound.[10][11]

-

Incubation: Allow the binding to reach equilibrium by incubating the plates for a defined period at a controlled temperature (e.g., 60 minutes at 25°C).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[10]

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Visualization

The biological effects of this compound analogs are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily dopamine D2/D3 and neurokinin-1 receptors.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to Gi/o proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels and other effector proteins.

Neurokinin-1 (NK1) Receptor Signaling

Neurokinin-1 receptors are primarily coupled to Gq/11 proteins. Activation of the NK1 receptor by its endogenous ligand, Substance P, or by synthetic antagonists leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events.

Experimental Workflow for Analog Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel CNS-active agents. The synthetic accessibility and the clear structure-activity relationships observed for this class of compounds provide a solid foundation for further optimization. Future work in this area will likely focus on refining the substitution patterns on both the phenyl ring and the piperidine nitrogen to achieve enhanced selectivity and improved pharmacokinetic profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate these ongoing research and development efforts.

References

- 1. This compound | 19733-55-2 [chemicalbook.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Starting Materials for 3-(4-Nitrophenyl)piperidine

This technical guide provides a detailed overview of the key starting materials and synthetic methodologies for the preparation of 3-(4-Nitrophenyl)piperidine, a significant heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data analysis, and visual representations of synthetic pathways.

Introduction

The 3-arylpiperidine moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents. The presence of a nitrophenyl group at the 3-position of the piperidine ring offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of diverse molecular entities. This guide explores the primary synthetic routes starting from readily available precursors.

Synthetic Pathways and Starting Materials

Two principal retrosynthetic approaches for the synthesis of this compound and its derivatives are detailed below. The first approach involves the construction of the piperidine ring from acyclic precursors, while the second focuses on the functionalization of a pre-existing piperidine or pyridine ring.

Pathway 1: Cyclization of Acyclic Precursors

A common and robust method for the synthesis of the "(4-nitrophenyl)piperidine" core involves the cyclization of a linear precursor derived from 4-nitroaniline. This approach is exemplified by the synthesis of 1-(4-nitrophenyl)piperidin-2-one, a key intermediate that can be further modified to obtain the target molecule.

Starting Materials:

-

4-Nitroaniline

-

5-Chlorovaleryl chloride or 5-chloropentanoyl halide

Reaction Scheme:

The synthesis commences with the acylation of 4-nitroaniline with 5-chlorovaleryl chloride to form an N-(4-nitrophenyl)-5-chloropentanamide intermediate. Subsequent intramolecular cyclization, typically base-mediated, yields 1-(4-nitrophenyl)piperidin-2-one.

The Discovery and Development of 3-Arylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its inherent structural features allow for versatile modifications, leading to derivatives with a wide range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological evaluation of 3-arylpiperidine derivatives, with a focus on their interactions with key central nervous system (CNS) targets.

Introduction to 3-Arylpiperidines

The 3-arylpiperidine motif has been extensively explored in the quest for novel therapeutics, particularly for CNS disorders.[1] The rigid piperidine ring, coupled with the electronic and steric properties of the aryl group, provides a framework for designing ligands with high affinity and selectivity for various receptors, ion channels, and transporters. Notably, derivatives of this class have shown significant promise as modulators of dopamine and serotonin receptors, making them attractive candidates for the treatment of conditions such as schizophrenia, Parkinson's disease, and depression.[2]

Synthetic Strategies

The synthesis of 3-arylpiperidine derivatives can be achieved through several strategic approaches. A common method involves the reduction of a corresponding 3-arylpyridine precursor. Another versatile strategy is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings, to introduce the aryl moiety onto a pre-formed piperidine ring.[3] Radical-mediated cyclization reactions also offer an efficient route to this scaffold.

General Synthesis of a 3-(m-Methoxyphenyl)piperidine Intermediate

A representative synthesis of a key intermediate, 3-(3-methoxyphenyl)piperidine, is outlined below. This intermediate can be further functionalized to generate a library of derivatives.

Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)piperidine [4]

-

Step 1: Neutralization of the Hydrochloride Salt. To a stirred mixture of 100 mL of 10% aqueous sodium hydroxide and 100 mL of dichloromethane, 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride is added.

-

Step 2: Extraction. After stirring for a few minutes, the layers are separated.

-

Step 3: Drying. The organic layer is dried over anhydrous potassium carbonate.

-

Step 4: Concentration. The solvent is removed under reduced pressure to yield the free base of 3-(3-methoxyphenyl)piperidine.

This intermediate can then undergo N-alkylation, N-acylation, or other modifications to produce a diverse range of final compounds.

Pharmacological Profile: Targeting Dopamine and Serotonin Receptors

A significant focus of research on 3-arylpiperidine derivatives has been their interaction with dopamine and serotonin receptor subtypes, which are crucial targets for antipsychotic and antidepressant medications.

Dopamine Receptor Interactions

3-Arylpiperidines have been shown to exhibit high affinity for dopamine D2-like receptors (D2, D3, and D4).[1][5] The nature and position of substituents on both the aryl ring and the piperidine nitrogen play a critical role in determining the affinity and selectivity for these receptor subtypes.

Serotonin Receptor Interactions

In addition to their dopaminergic activity, many 3-arylpiperidine derivatives also display significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2] This dual activity can be advantageous in the treatment of complex psychiatric disorders.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 3-arylpiperidine scaffold have provided valuable insights into the structural requirements for potent and selective receptor binding.

Table 1: Dopamine Receptor Binding Affinities of Selected 3-Arylpiperidine Derivatives

| Compound | R1 (N-substituent) | R2 (Aryl substituent) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| 1 | H | 3-OH | - | - | 425.6 |

| 2 | H | 3-OCH3 | - | - | - |

| 3 | CH3 | 3-OH | - | - | - |

| 4 | n-Propyl | 3-OH | - | - | - |

| 5 | Benzyl | 3-OH | - | - | - |

| 6a | -[CH2]2-benzimidazol-2-thione | 3-Cl | >1000 | - | - |

| 6b | -[CH2]2-benzimidazol-2-thione | 4-Cl | 12.5 | - | - |

| 7a | -[CH2]2-1,4-dihydroxyquinoxaline-2,3-dione | 3-Cl | 450 | - | - |

| 7b | -[CH2]2-1,4-dihydroxyquinoxaline-2,3-dione | 4-Cl | 380 | - | - |

| 8a | -CH2-(3-imidazo[1,5-a]pyridine) | 4-F-phenoxy | - | - | 1.7 |

| 8b | -CH2-(3-imidazo[1,5-a]pyridine) | 3,4-di-F-phenoxy | - | - | 2.7 |

| 8c | -CH2-(3-imidazo[1,5-a]pyridine) | 4-F-3-Me-phenoxy | - | - | 6.5 |

Note: '-' indicates data not available in the cited literature. Data compiled from multiple sources.[1][6][7]

Table 2: Serotonin Receptor Binding Affinities of Selected Arylpiperazine/piperidine Derivatives

| Compound | Structure | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| 9a | Arylpiperazine derivative | 41.5 | 315 |

| 9b | Arylpiperazine derivative | 23.9 | 39.4 |

Note: Data for arylpiperazine derivatives are included for comparative purposes, as they share structural similarities and pharmacological targets with 3-arylpiperidines.[2][8]

Signaling Pathways

The pharmacological effects of 3-arylpiperidine derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor primarily couples to the Gi/o family of G-proteins. Activation of the D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

References

- 1. Synthesis and dopaminergic features of six novel 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Data of Nitrophenyl-piperidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nitrophenyl-piperidines, a class of compounds of interest in medicinal chemistry and drug development. This document compiles quantitative spectroscopic data, details experimental protocols for key analytical techniques, and visualizes experimental workflows to support research and development activities.

Spectroscopic Data of 1-(4-Nitrophenyl)piperidine

The following tables summarize the available spectroscopic data for the representative compound, 1-(4-nitrophenyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-(4-Nitrophenyl)piperidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | d, J = 9.2 Hz | 2H | H-2', H-6' (aromatic) |

| 6.85 | d, J = 9.2 Hz | 2H | H-3', H-5' (aromatic) |

| 3.55 | t, J = 5.4 Hz | 4H | H-2, H-6 (piperidine) |

| 1.70 | m | 6H | H-3, H-4, H-5 (piperidine) |

Solvent: CDCl₃. Spectrometer frequency: Not specified in the available data.

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-Nitrophenyl)piperidine

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-4' |

| 138.0 | C-1' |

| 126.0 | C-3', C-5' |

| 112.0 | C-2', C-6' |

| 49.0 | C-2, C-6 |

| 25.0 | C-4 |

| 24.0 | C-3, C-5 |

Solvent: CDCl₃. Spectrometer frequency: Not specified in the available data.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 1-(4-Nitrophenyl)piperidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1595 | Strong | Aromatic C=C stretch |

| ~1505 | Strong | N-O asymmetric stretch (NO₂) |

| ~1320 | Strong | N-O symmetric stretch (NO₂) |

| ~1240 | Strong | Aryl C-N stretch |

| ~1115 | Strong | Aliphatic C-N stretch |

Mass Spectrometry (MS)

The mass spectrum of 1-(4-nitrophenyl)piperidine is characterized by its molecular ion peak and several key fragment ions.[1]

Table 4: Mass Spectrometry Data for 1-(4-Nitrophenyl)piperidine (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 206 | 100 | [M]⁺ (Molecular Ion) |

| 176 | ~40 | [M - NO]⁺ |

| 160 | ~30 | [M - NO₂]⁺ |

| 134 | ~20 | [M - C₄H₈N]⁺ |

| 120 | ~50 | [C₆H₄NO]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of nitrophenyl-piperidines is dominated by the electronic transitions of the nitrophenyl chromophore. The reaction of p-nitrophenyl acetate with piperidine, which forms a nitrophenolate product, shows a characteristic absorption band around 400-420 nm.[2] For 1-(4-nitrophenyl)piperidine itself, the following absorption maxima are expected.

Table 5: UV-Vis Spectroscopic Data for 1-(4-Nitrophenyl)piperidine

| λmax (nm) | Solvent | Assignment |

| ~220 | Ethanol | π → π* transition of the benzene ring |

| ~380 | Ethanol | n → π* transition of the nitro group |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of nitrophenyl-piperidines are provided below.

Synthesis of 1-(4-Nitrophenyl)piperidine

A common synthetic route involves the nucleophilic aromatic substitution of a suitable nitro-substituted benzene derivative with piperidine.

Procedure:

-

Dissolve 1-chloro-4-nitrobenzene in a suitable solvent such as ethanol.

-

Add an excess of piperidine to the solution.

-

The reaction mixture is typically heated under reflux for several hours.

-

After cooling, the product can be isolated by precipitation or extraction.

-

Purification is achieved through recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the nitrophenyl-piperidine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid nitrophenyl-piperidine sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of the nitrophenyl-piperidine in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.

Instrument Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

-

Scan Range: 200-800 nm.

-

Cuvette: 1 cm path length quartz cuvette.

-

Blank: The pure solvent used for sample preparation.

-

The instrument should be zeroed with the blank cuvette before measuring the absorbance of the sample solutions.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of nitrophenyl-piperidines.

References

Classical Resolution via Diastereomeric Salt Formation

An In-depth Technical Guide to the Chiral Resolution of 3-Substituted Piperidines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including antipsychotics and anticancer agents.[1][2] The stereochemistry at the C-3 position is often critical for biological activity, making the separation of enantiomers—a process known as chiral resolution—a crucial step in drug discovery and development. Accessing enantiomerically pure 3-substituted piperidines can be challenging, but several robust methods have been established.[2]

This technical guide provides an in-depth overview of the primary methods for the chiral resolution of 3-substituted piperidines, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting and implementing the most suitable strategy.

This is the most traditional and frequently employed method for resolving racemic amines like 3-substituted piperidines.[3] The process relies on the reaction of the racemic base with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. These differences allow for their separation by techniques like fractional crystallization.[3]

Key Chiral Resolving Agents

For basic compounds such as 3-substituted piperidines, chiral acids are the resolving agents of choice. The selection of the appropriate acid and solvent system is empirical and often requires screening to achieve efficient separation.[3]

| Resolving Agent | Typical Application | Reference |

| (R)- or (S)-Mandelic Acid | General purpose for basic amines | [3] |

| Di-benzoyl-L-tartaric acid | Derivatives of tartaric acid with proven success | [3] |

| Di-p-toluoyl-D-tartaric acid | Derivatives of tartaric acid with proven success | [3] |

Experimental Protocol: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a general framework. Optimization of the resolving agent, solvent, stoichiometry, and temperature profile is essential for each specific substrate.[3]

-

Salt Formation: Dissolve one equivalent of the racemic 3-substituted piperidine in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid in the minimum amount of the same warm solvent.

-

Mixing: Slowly add the acid solution to the piperidine solution with stirring. If a precipitate forms immediately, the solution may need to be heated until it becomes clear.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical to prevent the co-precipitation of both diastereomers.[3] Further cooling (e.g., to 0-5 °C) can be applied to maximize the yield of the less soluble salt. If crystallization does not occur, try scratching the inside of the flask or adding a seed crystal.

-

Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the crystallized salt, typically by liberating the free base and analyzing it via chiral HPLC.

-

Liberation of Free Base: Dissolve the diastereomerically pure salt in water and basify the solution (e.g., with NaOH) to deprotonate the piperidine nitrogen. Extract the enantiomerically enriched piperidine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

-

Recovery from Mother Liquor: The more soluble diastereomeric salt remains in the filtrate (mother liquor). The other enantiomer can be recovered by evaporating the solvent, liberating the free base, and crystallizing it with the opposite enantiomer of the resolving agent.

Workflow for Classical Resolution

Caption: Workflow of classical resolution by diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful form of kinetic resolution where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This high selectivity, combined with mild reaction conditions, makes it an attractive method.[4][5] For piperidine derivatives, enzymes like lipases, proteases, and oxidoreductases are commonly used.

A notable chemo-enzymatic strategy involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high yields and enantioselectivity.[4][6] Another approach is the asymmetric reduction of a prochiral ketone, such as 1-Boc-3-piperidone, using a ketoreductase enzyme to yield a single enantiomer of the corresponding alcohol.[5]

Performance of Enzymatic Methods

| Method | Substrate Example | Enzyme System | Yield | Enantiomeric Excess (ee) / Conversion | Reference |

| Chemo-enzymatic Dearomatization | 3-(4-bromophenyl)pyridine derivative | 6-HDNO-EneIRED cascade | 61% (overall) | 99% ee | [6] |

| Chemo-enzymatic Dearomatization | 3-Furan/Thiophene substituted pyridines | 6-HDNO-EneIRED cascade | ≥62% | ≥86% ee | [4][6] |

| Asymmetric Reduction | 1-Boc-3-piperidone | Ketoreductase | >99.5% (purity) | >99.5% conversion, >98.5% enantioselectivity | [5] |

Experimental Protocol: General Procedure for Enzymatic Asymmetric Reduction

This protocol is based on the reduction of 1-Boc-3-piperidone and can be adapted for other enzymatic resolutions.[5]

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., 1M potassium phosphate, pH 7.5) and add it to the reaction vessel.

-

Reaction Setup: Add water to achieve the desired final reaction volume. Set the reaction temperature (e.g., 40°C) and begin stirring.

-

Reagent Addition: Add the ketoreductase enzyme, followed by a cofactor (e.g., NADPH or a regeneration system therefor), and finally the substrate (1-Boc-3-piperidone).

-

Monitoring: Maintain the pH of the reaction mixture throughout the process. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine conversion.

-

Workup: Once the reaction reaches completion (typically ≥99.5% conversion), terminate it. Filter the mixture through a pad of celite to remove the enzyme residue.

-

Extraction and Purification: Extract the product from the aqueous filtrate using an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over a dehydrating agent (e.g., Na₂SO₄), filter, and concentrate under vacuum to obtain the crude product. Purify further if necessary.

Mechanism of Enzymatic Kinetic Resolution

Caption: Selective conversion of one enantiomer in enzymatic kinetic resolution.

Chromatographic Resolution

Chromatographic separation, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is a powerful analytical and preparative technique for resolving enantiomers.[3] The method relies on the differential interaction of enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus separation.

Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® columns) are highly effective for separating piperidine derivatives.[3] A critical aspect of method development for basic analytes like piperidines is the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase. This modifier competes with the analyte for active sites on the silica support, preventing peak tailing and improving resolution.[3]

Recommended Chiral HPLC Conditions

| Parameter | Recommendation | Purpose | Reference |

| Column Type | Polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H) | Provides chiral environment for separation | [3] |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Elutes compounds from the column | [3][7] |

| Modifier | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Prevents peak tailing for basic analytes | [3] |

| Detection | UV detector (may require derivatization for compounds lacking a chromophore) | Quantifies separated enantiomers | [8] |

Experimental Protocol: General Procedure for Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the racemic 3-substituted piperidine in the mobile phase. If the compound lacks a UV chromophore, derivatization (e.g., with benzoyl chloride) may be necessary for detection.[8]

-

System Setup: Install the appropriate chiral column (e.g., Chiralpak® IA).

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of hexane and isopropanol. Add the amine modifier (e.g., 0.1% DEA) to the mobile phase and mix thoroughly.

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.

-

Optimization: If separation is poor, adjust the mobile phase composition (ratio of polar to non-polar solvent), flow rate, or column temperature to optimize resolution.

Workflow for Chiral HPLC Separation

Caption: Principle of enantiomer separation by chiral HPLC.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 3-(4-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically enriched piperidines are privileged scaffolds in a vast array of pharmaceuticals and bioactive molecules. The development of robust and efficient methods for their asymmetric synthesis is of significant interest to the medicinal chemistry and drug development community. This document provides detailed protocols for the asymmetric synthesis of 3-(4-Nitrophenyl)piperidine, a valuable building block for the synthesis of various therapeutic agents. The presented methodology is based on a highly efficient three-step sequence involving a rhodium-catalyzed asymmetric reductive Heck reaction as the key enantioselective step.

Overview of the Synthetic Pathway

The asymmetric synthesis of this compound is achieved through a three-step process starting from pyridine.[1][2] The key transformation is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate with 4-nitrophenylboronic acid, which sets the stereocenter with high enantioselectivity.[1][2]

The overall synthetic workflow can be summarized as follows:

Caption: Overall synthetic workflow for the asymmetric synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields and enantioselectivities achieved in the key steps of the synthesis of 3-arylpiperidines, including data for the 4-nitrophenyl substituted intermediate.

| Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Phenyl 1,2-dihydropyridine-1-carboxylate | 72 | N/A |

| 2 | Phenyl (S)-3-(4-nitrophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | 85 | 98 |

| 3 | (S)-3-(4-Nitrophenyl)piperidine | >95 (estimated) | >98 |

Experimental Protocols

Step 1: Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate

This protocol describes the partial reduction of pyridine to the corresponding N-protected dihydropyridine.

Reaction Scheme:

Caption: Synthesis of the dihydropyridine intermediate.

Materials:

-

Pyridine

-

Phenyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Sodium sulfate (Na₂SO₄)

-

Acetone

-

Hexane

Procedure:

-

To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol, 1 equiv) dropwise.

-

Maintain the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the addition of water (50 mL).

-

Extract the mixture with diethyl ether (2 x 30 mL).

-

Wash the combined organic layers sequentially with 1 M NaOH solution (2 x) and 1 M HCl solution (2 x).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of acetone in hexane (2% to 10%) as the eluent.

-